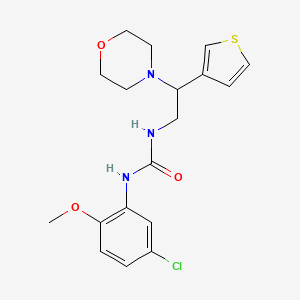

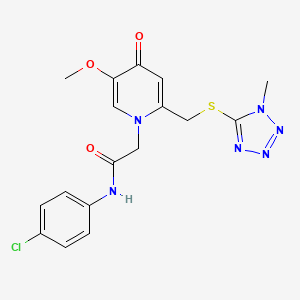

![molecular formula C14H10ClN3O2S2 B2457440 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 397277-66-6](/img/structure/B2457440.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles consist of a benzene ring fused with a thiazole ring . These compounds have been synthesized and evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .

Synthesis Analysis

A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . An equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol and aromatic acids in phosphorus oxychloride was refluxed for 5 hours .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The reaction mixture was allowed to stand overnight, and the solid separated out was filtered, treated with dilute sodium hydroxide solution, and washed thoroughly with cold water .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Benzothiazole derivatives, such as N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide, have been evaluated for their effectiveness against cancer-causing cells. They have shown anti-proliferative activities on HepG2 and MCF-7 cell lines .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated potential as antimicrobial agents. They have been evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Anti-inflammatory Activity

Compounds with a benzothiazole nucleus have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticonvulsant Activity

Benzothiazole derivatives have also been associated with anticonvulsant activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Antidiabetic Activity

Benzothiazole derivatives have shown potential as antidiabetic agents . This could lead to the development of new treatments for diabetes.

Urease Inhibition

Compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide have been proposed as urease inhibitors . These inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease-producing bacteria.

Antiparasitic Activity

Benzothiazole derivatives have been proposed as potential antiparasitic agents . This suggests potential applications in the treatment of parasitic infections.

Drug Complexation

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide could potentially be used in the complexation of peptide and drug . This could enhance the effectiveness of certain drugs and improve drug delivery systems.

Zukünftige Richtungen

The future directions for the research on these compounds could involve further exploration of their biological activities, including their potential as a treatment for various conditions. Additionally, further studies could be conducted to understand the mechanism of action of these compounds, particularly their urease inhibitory activity .

Eigenschaften

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S2/c1-7(19)16-8-2-3-9-11(6-8)22-14(17-9)18-13(20)10-4-5-12(15)21-10/h2-6H,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFMBZJNSNRCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)

![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2457368.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)

![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)

![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)